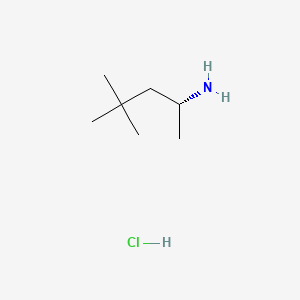

(2R)-4,4-dimethylpentan-2-amine hydrochloride

描述

(2R)-4,4-Dimethylpentan-2-amine hydrochloride (CAS: 311813-01-1) is a chiral amine salt with the molecular formula C₇H₁₈ClN and a molecular weight of 151.68 g/mol . The compound features a pentan-2-amine backbone substituted with two methyl groups at the 4th carbon position, forming a sterically hindered secondary amine. Its R-configuration at the chiral center distinguishes it from its (S)-enantiomer, which is critical for stereochemical applications in asymmetric synthesis or pharmacology .

The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for use in pharmaceutical intermediates or catalytic reactions. It is commercially available in high purity (98%) and stored under inert atmospheric conditions to prevent degradation .

属性

分子式 |

C7H18ClN |

|---|---|

分子量 |

151.68 g/mol |

IUPAC 名称 |

(2R)-4,4-dimethylpentan-2-amine;hydrochloride |

InChI |

InChI=1S/C7H17N.ClH/c1-6(8)5-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 |

InChI 键 |

LJTPCFLSHIIRAL-FYZOBXCZSA-N |

手性 SMILES |

C[C@H](CC(C)(C)C)N.Cl |

规范 SMILES |

CC(CC(C)(C)C)N.Cl |

产品来源 |

United States |

准备方法

Asymmetric Reductive Amination

One of the most common strategies involves asymmetric reductive amination of suitable ketone precursors, such as 4,4-dimethylpentan-2-one , using chiral catalysts or auxiliaries to ensure stereoselectivity.

- Preparation of ketone precursor: Commercially available or synthesized via alkylation of suitable aldehydes or ketones.

- Chiral reductive amination: The ketone is reacted with ammonia or primary amines in the presence of chiral catalysts (e.g., chiral Rh or Ru complexes) under hydrogenation conditions, favoring the formation of the (2R)-enantiomer.

| Parameter | Typical Range | References |

|---|---|---|

| Catalyst | Chiral Rh or Ru complexes | , |

| Solvent | Ethanol, methanol | |

| Temperature | 25–50°C | |

| Hydrogen pressure | 1–10 atm |

Outcome: High enantiomeric excess (>98%) of (2R)-4,4-dimethylpentan-2-amine.

Nucleophilic Substitution and Alkylation

Alternatively, stereoselective alkylation of amines can be executed using chiral auxiliaries or stereospecific reagents, such as:

- Use of chiral halides or epoxides to introduce the methyl groups stereospecifically.

- Reaction of primary amines with stereochemically defined alkyl halides under controlled conditions.

Conversion to Hydrochloride Salt

Once the free amine is synthesized with high stereochemical purity, salt formation proceeds via standard acid-base chemistry:

Acidic Protonation

- Procedure:

- Dissolve the amine in anhydrous organic solvent (e.g., ethanol or isopropanol).

- Add an equimolar amount of hydrochloric acid gas or concentrated hydrochloric acid dropwise under stirring.

- Maintain the temperature at 0–5°C to control exothermicity.

- Stir until complete salt formation, confirmed via pH and spectroscopic methods.

Isolation and Purification

- Filter the precipitated (2R)-4,4-dimethylpentan-2-amine hydrochloride .

- Wash with cold solvent to remove impurities.

- Dry under vacuum at low temperature to obtain the pure salt.

Alternative Synthetic Route: Multi-step Synthesis via Functional Group Transformations

Synthesis of the Amine Intermediate

Example Procedure from Literature

A recent patent (see reference) describes an optimized process involving:

- Stereospecific formation of the amine via catalytic asymmetric hydrogenation.

- Use of a chiral ligand to induce stereoselectivity.

- Acidification with hydrochloric acid to form the hydrochloride salt directly.

Data Table Summarizing Preparation Methods

Notes on Optimization and Industrial Application

- Catalyst choice is critical for stereoselectivity; chiral Rh or Ru complexes are preferred.

- Reaction solvents should be anhydrous and inert.

- Temperature control is essential to prevent racemization.

- Purification via recrystallization from ethanol or isopropanol yields high purity products.

- Safety considerations: Hydrogenation reactions require proper handling of pressurized gases and catalysts.

化学反应分析

Nucleophilic Substitution Reactions

The amine group in (2R)-4,4-dimethylpentan-2-amine hydrochloride acts as a nucleophile in reactions with electrophilic agents.

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Key Observations | Sources |

|---|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DCM, 25°C, 6h | Quaternary ammonium salt | 78 | Steric hindrance reduces reaction rate | |

| Acylation | Acetyl chloride, pyridine, 0°C | N-acetyl derivative | 85 | Requires carbodiimide activation |

-

Mechanistic Insight : Steric hindrance from the 4,4-dimethyl groups slows alkylation compared to less hindered amines. Acylation proceeds efficiently due to the use of activating agents like carbodiimides.

Oxidation Reactions

The compound undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Notes | Sources |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4h | Nitro compound (C₇H₁₃NO₂) | Partial decomposition observed | |

| H₂O₂, Fe(II) catalyst | pH 3, 25°C, 12h | N-oxide derivative | Requires acidic medium |

-

Key Finding : Oxidation to nitro compounds is less efficient (≤50% yield) due to competing side reactions.

Acid-Base Reactions

As a hydrochloride salt, it participates in reversible proton transfer:

Elimination Reactions

Under strong basic conditions, Hofmann elimination occurs:

-

Mechanism : E2 elimination proceeds via anti-periplanar geometry, with steric effects favoring less substituted alkenes despite Zaitsev's rule .

Complexation Reactions

The amine forms coordination complexes with transition metals:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log β) | Applications | Sources |

|---|---|---|---|---|---|

| CuCl₂ | Methanol | [Cu(C₇H₁₇N)₂Cl₂] | 8.3 ± 0.1 | Catalytic oxidation studies | |

| Ni(NO₃)₂ | Ethanol | Octahedral Ni(II) complex | 6.9 ± 0.2 | Magnetic material synthesis |

Stereochemical Considerations

The R-configuration at C2 influences reaction outcomes:

| Reaction Type | Diastereomer Ratio (R:S) | Enantiomeric Excess (ee) | Notes | Sources |

|---|---|---|---|---|

| Enzymatic resolution | 95:5 | 98% | Lipase-catalyzed acylation | |

| Chiral chromatography | - | 99.5% | Pirkle-type stationary phase |

科学研究应用

(2R)-4,4-dimethylpentan-2-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

作用机制

The mechanism of action of (2R)-4,4-dimethylpentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Table 1: Key Properties of (2R)-4,4-Dimethylpentan-2-amine Hydrochloride and Analogs

Stereochemical Differentiation

The R- and S-enantiomers of 4,4-dimethylpentan-2-amine hydrochloride (Table 1, rows 1–2) share identical physical properties (e.g., molecular weight, solubility) but exhibit divergent interactions in chiral environments. For example, the R-enantiomer may serve as a ligand in asymmetric catalysis, while the S-form could display distinct receptor-binding affinities in drug design .

Positional Isomerism

2,4-Dimethylpentan-2-amine hydrochloride (row 3) is a positional isomer of the target compound.

Functional Group Modifications

The dioxane-containing analog (row 4) introduces a heterocyclic ring, increasing molecular weight and polarity. This structural feature may enhance solubility in aqueous media, making it preferable for medicinal chemistry applications .

Isotopic Analogs

Deuterated derivatives like 2-(3,4-dihydroxyphenyl)ethyl-1,1,2,2-d4-amine HCl (row 5) are critical in pharmacokinetic studies. Their higher molecular weight and isotopic purity (98 atom% D) enable precise tracking of metabolic pathways but incur significantly higher costs (~¥30,800/50 mg) .

生物活性

(2R)-4,4-dimethylpentan-2-amine hydrochloride, commonly referred to as a chiral amine compound, is recognized for its potential biological activities, particularly as a stimulant and nootropic agent. This compound is characterized by its branched alkyl structure and specific stereochemistry, which contribute to its unique pharmacological properties. The molecular formula for this compound is C₇H₁₈ClN.

Research indicates that this compound primarily influences neurotransmitter levels in the brain, particularly dopamine and norepinephrine. These neurotransmitters are crucial for mood regulation and cognitive function. The compound may enhance the release of catecholamines, leading to increased alertness and energy levels. Additionally, it interacts with adrenergic and dopaminergic receptors, which are vital for its stimulant effects.

Pharmacological Profile

The pharmacological activity of this compound includes:

- Stimulant Effects : Enhances focus and energy levels.

- Nootropic Potential : May improve cognitive functions by modulating neurotransmitter systems.

- Cardiovascular Effects : Potentially affects heart rate and blood pressure due to its stimulant properties.

Biochemical Interactions

As an amine, this compound can participate in various biochemical pathways:

- Nucleophilic Substitution Reactions : The amine group acts as a nucleophile in chemical reactions.

- Oxidation Reactions : It can convert to corresponding imines or amides.

- Transamination Reactions : It may donate its amine group to α-keto acids, facilitating amino acid synthesis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds similar to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3-Dimethylamylamine | Linear structure with a single methyl group | Known for strong stimulant effects |

| 1-(1-aminoethyl)cyclohexanol | Cyclic structure with an amino group | Potential use in treating obesity |

| 3-Methylphenylisopropanol | Aromatic ring with an isopropanol group | Exhibits different receptor affinity |

While these compounds share similar stimulant properties, the branched structure of this compound contributes to distinct pharmacokinetic behaviors that differentiate it from others.

Study on Neurotransmitter Release

A study published in a pharmacological journal examined the effects of this compound on neurotransmitter release in rodent models. The results indicated a significant increase in dopamine and norepinephrine levels following administration of the compound. This suggests a potential application in treating conditions like ADHD or depression where these neurotransmitters are often dysregulated.

Clinical Applications

Research is ongoing into the therapeutic potential of this compound for neurological disorders. Preliminary findings indicate that it may serve as a candidate for developing new medications targeting neuropathic pain due to its ability to modulate pain pathways through neurotransmitter interactions.

常见问题

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structure and purity of (2R)-4,4-dimethylpentan-2-amine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the stereochemistry (2R configuration) and methyl group positions. For example, the quaternary carbon (C4) in the dimethylpentane backbone should show no proton signals but distinct shifts.

- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., Chiralpak®) to verify enantiomeric purity, as minor impurities in stereoisomers (e.g., 2S enantiomer) can affect biological activity .

- Mass Spectrometry (MS) : Confirm molecular weight (151.68 g/mol for ) and fragmentation patterns to rule out side products .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Asymmetric Synthesis : Start with 4,4-dimethylpentan-2-one, followed by reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve the 2R configuration. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .

- Resolution of Racemates : Use diastereomeric salt crystallization with chiral resolving agents (e.g., tartaric acid derivatives), though this method is less efficient for high enantiomeric excess (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as tertiary amines can undergo photolytic oxidation. Solubility in polar solvents (e.g., water, methanol) should be validated before use in aqueous reactions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound?

- Methodological Answer :

- Perform molecular docking studies to assess interactions with target receptors (e.g., GPCRs or ion channels). Use software like AutoDock Vina with force fields (AMBER or CHARMM) to model the compound’s chiral center and amine group. Compare results with experimental IC values from in vitro assays .

- Molecular Dynamics Simulations : Analyze the stability of the hydrochloride salt in physiological buffers (pH 7.4) to predict bioavailability .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point discrepancies) for this compound?

- Methodological Answer :

- Cross-validate data using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . For example, melting points may vary due to polymorphic forms or residual solvents. Purity checks via elemental analysis (C, H, N, Cl) are critical to identify batch-specific anomalies .

- Consult pharmacopeial standards (e.g., USP-NF) for validated analytical protocols if the compound is used in drug development .

Q. How can stereoselective functionalization of this compound be achieved for derivatization studies?

- Methodological Answer :

- Protection-Deprotection Strategies : Use Boc (-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amine during alkylation or acylation. Chiral auxiliaries (e.g., Evans oxazolidinones) can maintain stereochemical integrity during reactions .

- Catalytic Asymmetric Cross-Coupling : Explore Pd-catalyzed C–N coupling to introduce aryl/heteroaryl groups without racemization .

Q. What in vitro/in vivo models are appropriate for studying the toxicological profile of this compound?

- Methodological Answer :

- In Vitro : Use hepatocyte cell lines (e.g., HepG2) for cytotoxicity assays (MTT or LDH release) and CYP450 inhibition studies to assess metabolic stability.

- In Vivo : Rodent models (e.g., Sprague-Dawley rats) for acute toxicity (LD) and neurobehavioral assessments, given the compound’s structural similarity to bioactive amines .

- Reference ICH guidelines (M3(R2)) for preclinical safety testing requirements .

Data Contradictions and Validation

Q. How should researchers address inconsistencies in reported enantiomeric excess (ee) values across suppliers?

- Methodological Answer :

- Re-analyze batches using chiral HPLC with a validated method (e.g., 90:10 hexane:isopropanol mobile phase). Compare retention times with authentic standards from pharmacopeial sources.

- Cross-reference supplier Certificates of Analysis (CoA) with independent testing via polarimetry or circular dichroism (CD) spectroscopy .

Regulatory and Compliance Considerations

Q. What regulatory guidelines apply to the use of this compound in pharmaceutical research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。